2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
2-Methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic benzamide derivative featuring a chromen-4-one core substituted with a 4-methylphenyl group at position 2 and a 2-methoxybenzamide moiety at position 4. Its structural complexity necessitates precise crystallographic analysis, often performed using software like SHELX and WinGX for refinement and visualization .
Properties
IUPAC Name |
2-methoxy-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-7-9-16(10-8-15)23-14-20(26)19-13-17(11-12-22(19)29-23)25-24(27)18-5-3-4-6-21(18)28-2/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZLFOSQSADQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzoic acid with 4-methylphenylamine to form an intermediate, which is then cyclized with chromen-4-one under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The chromen-4-one moiety is known to interact with various cellular components, potentially leading to changes in cell signaling and function.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s analogs differ primarily in substituents on the benzamide ring, chromenone core, or aromatic groups. Key examples include:
Key Observations :
- Halogenation : Bromine substitution (e.g., 923233-39-0) introduces steric and electronic effects, which may enhance binding to hydrophobic enzyme pockets .
- Core Modifications: Replacing the chromenone core with a thiazolidinone (e.g., N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide) shifts pharmacological activity, emphasizing the importance of the chromenone scaffold in apoptosis induction .
Biological Activity
2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of chromenone derivatives, which are of significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine, particularly in cancer treatment, as well as its antioxidant properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHN O
- Molecular Weight : 385.419 g/mol
- CAS Number : 923132-60-9
This structure features a chromenone core with a methoxy group and a phenyl substituent, which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromenone derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivative compounds have shown IC values in the range of 6.40 to 22.09 µg/mL against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, suggesting promising anticancer properties .
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| This compound | A-549 | TBD |
| 2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | MCF-7 | 6.40 ± 0.26 |
| Other derivatives | A-549 | 22.09 |
In vitro studies have shown that these compounds induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
Antioxidant Activity
In addition to anticancer effects, chromenone derivatives, including the target compound, have been evaluated for their antioxidant properties. The DPPH radical scavenging assay demonstrated that these compounds can effectively neutralize free radicals, contributing to their potential as therapeutic agents in oxidative stress-related diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that promote cell survival.
- Gene Expression Alteration : The compound may influence gene expression related to apoptosis and cell cycle regulation.
Case Studies and Research Findings
A study on related chromenone derivatives revealed significant cytotoxicity against A-549 and MCF-7 cell lines, reinforcing the potential of this class of compounds in cancer therapy . Another research effort highlighted the antioxidant capacity of chromenones through various assays, establishing their role in combating oxidative stress .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach starts with constructing the chromen-4-one core via cyclization of substituted 2-hydroxyacetophenones, followed by introduction of the 4-methylphenyl group at the C2 position. The benzamide moiety is then introduced via amide coupling (e.g., using EDCI/HOBt or DCC as coupling agents). Optimization can be achieved using continuous flow reactors to enhance reaction efficiency and reproducibility . For purity, column chromatography with gradients of ethyl acetate/hexane (monitored via TLC) is recommended. Yield improvements (>70%) are reported with precise stoichiometric control and inert atmosphere conditions .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms substitution patterns (e.g., methoxy singlet at ~3.8 ppm, chromenone carbonyl at ~175 ppm). NOESY can resolve steric interactions between the benzamide and methylphenyl groups .
- X-Ray Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing interactions. For example, the dihedral angle between the chromenone and benzamide planes (~45–60°) influences π-π stacking .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~428) .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) at 10–100 µM concentrations.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.
- Receptor Binding : Radioligand displacement studies (e.g., for GPCRs) using competitive binding protocols. Positive controls (e.g., tamoxifen for estrogen receptors) validate assay conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies (e.g., varying IC₅₀ values)?
- Methodological Answer : Contradictions may arise from:
- Solvent Effects : Dimethyl sulfoxide (DMSO) concentration >1% can alter protein conformations. Use lower DMSO (<0.5%) and include vehicle controls.
- Purity : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before assays.
- Assay Variability : Standardize protocols (e.g., incubation time, cell passage number) across labs. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What computational strategies predict the compound’s binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., COX-2 or tubulin). Prioritize poses with hydrogen bonds to the chromenone carbonyl and methoxy groups.
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Solvent effects are modeled via the polarizable continuum model (PCM) for implicit solvation .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substitution Analysis : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to modulate electron density.
- Scaffold Hopping : Replace chromenone with coumarin or flavone cores to assess ring system impact.
- Bioisosteres : Substitute the benzamide with sulfonamide to enhance solubility. Validate via parallel synthesis and ADMET profiling (e.g., hepatic microsome stability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
